molecular formula C8H10BrNO2 B13561621 O-(2-Bromo-5-methoxybenzyl)hydroxylamine

O-(2-Bromo-5-methoxybenzyl)hydroxylamine

Cat. No.: B13561621
M. Wt: 232.07 g/mol
InChI Key: GBJNSBNVICGIDG-UHFFFAOYSA-N
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Description

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is a hydroxylamine derivative characterized by a benzyl group substituted with bromo (Br) and methoxy (OCH₃) groups at the 2- and 5-positions of the aromatic ring, respectively. This structural motif confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in reactions requiring regioselective modifications or conjugation with carbonyl-containing compounds.

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

O-[(2-bromo-5-methoxyphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO2/c1-11-7-2-3-8(9)6(4-7)5-12-10/h2-4H,5,10H2,1H3

InChI Key

GBJNSBNVICGIDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CON

Origin of Product

United States

Preparation Methods

Detailed Preparation of 2-Bromo-5-methoxybenzoic Acid

This intermediate is critical and is prepared by brominating m-methoxybenzoic acid under controlled conditions:

Parameter Conditions/Details
Starting material m-Methoxybenzoic acid
Solvent Halogenated hydrocarbons: dichloromethane, chloroform, or dichloroethane
Bromination reagent N-bromosuccinimide, dibromohydantoin, or bromine
Bromination initiator Red phosphorus
Cocatalyst Potassium bromide and/or potassium bromate
Acid catalyst Sulfuric acid
Temperature -10 °C to 80 °C
Reaction time 1 to 24 hours
Work-up Quenching in ice water, solvent recovery under reduced pressure, filtration, recrystallization in alcohols

This method yields 2-bromo-5-methoxybenzoic acid with high purity and yield by carefully balancing the molar ratios of reagents and reaction conditions to avoid polybromination or side reactions.

Conversion to 2-Bromo-5-(bromomethyl)benzyl Derivative

A common route to activate the benzoic acid derivative for subsequent hydroxylamine substitution involves bromomethylation at the benzylic position. This is typically achieved by:

  • Treating 2-bromo-5-methoxybenzoic acid or its methyl ester with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
  • Solvents include carbon tetrachloride or acetonitrile.
  • Reaction temperatures range from room temperature to reflux (75-90 °C).
  • Reaction times vary from 3 hours to overnight.

This step results in 2-bromo-5-(bromomethyl)benzyl intermediates, which are isolated by extraction and chromatography.

Formation of this compound

The final step involves nucleophilic substitution of the benzylic bromide with hydroxylamine or its derivatives:

  • The bromomethyl intermediate is reacted with hydroxylamine under mild conditions, often in aqueous or alcoholic media.
  • The reaction proceeds at room temperature or slightly elevated temperatures.
  • The product is purified by recrystallization or chromatographic methods.

This step yields the desired this compound, characterized by standard analytical techniques such as NMR, MS, and elemental analysis.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product/Intermediate Yield (%) Notes
1 m-Methoxybenzoic acid Bromination: NBS or bromine, red phosphorus, KBr/KBrO3, H2SO4; solvent: DCM/chloroform; 1-24 h; -10–80 °C 2-Bromo-5-methoxybenzoic acid High Controlled bromination to avoid over-bromination; recrystallization for purity
2 2-Bromo-5-methoxybenzoic acid Radical bromination: NBS, AIBN or BPO; solvent: CCl4 or acetonitrile; reflux 3-12 h 2-Bromo-5-(bromomethyl)benzyl intermediate Moderate Radical initiator essential; purification by chromatography
3 2-Bromo-5-(bromomethyl)benzyl Hydroxylamine substitution; aqueous/alcoholic media; room temperature to mild heating This compound Moderate Nucleophilic substitution; product purified by recrystallization or chromatography

Research Findings and Analytical Data

  • NMR Spectroscopy: Proton NMR confirms the aromatic protons and methoxy group signals consistent with substitution pattern; benzylic CH2 adjacent to bromine and hydroxylamine shows characteristic shifts.
  • Mass Spectrometry: Molecular ion peak at m/z 232.07 g/mol confirms molecular weight.
  • Elemental Analysis: Matches calculated values for carbon, hydrogen, nitrogen, bromine, and oxygen.
  • Purity: Achieved through recrystallization and chromatographic techniques to ensure suitability for further synthetic applications or biological studies.

Chemical Reactions Analysis

Types of Reactions

O-(2-Bromo-5-methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and high yield .

Major Products

The major products formed from these reactions include oximes, amines, and various substituted benzyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

O-(2-Bromo-5-methoxybenzyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Bromo-5-methoxybenzyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. The compound can transfer its hydroxylamine group to nucleophilic substrates, facilitating the formation of carbon-nitrogen bonds. This reactivity is particularly useful in the synthesis of amines and other nitrogen-containing compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of O-(2-Bromo-5-methoxybenzyl)hydroxylamine with related hydroxylamine derivatives and amines:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound 2-Bromo-5-methoxybenzyl, hydroxylamine ~247.07 (estimated) Potential use in oxime formation, conjugation with carbonyl compounds, or as a synthetic intermediate. -
O-Benzyl hydroxylamine hydrochloride Benzyl, hydroxylamine 173.62 Synthesis of oxime derivatives (e.g., compound 2c in ).
O-(THP)hydroxylamine Tetrahydro-2H-pyran-2-yl (protecting group) 133.15 Hydroxamate synthesis via protection of hydroxylamine ().
PFBHA (O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine) Pentafluorophenyl, hydroxylamine 271.53 Derivatization of carbonyl compounds (e.g., aldehydes, ketones) in analytical chemistry.
O-(2-Morpholinoethyl)hydroxylamine 2-Morpholinoethyl, hydroxylamine 160.21 Reductive amination to generate N-substituted hydroxylamines ().
N-Methyl-2-bromo-5-methoxybenzylamine 2-Bromo-5-methoxybenzyl, methylamine 229.01 Intermediate in medicinal chemistry; lacks hydroxylamine reactivity.

Reactivity and Electronic Effects

  • Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound activates the aromatic ring toward electrophilic substitution, contrasting with PFBHA’s pentafluorophenyl group, which is electron-withdrawing and stabilizes negative charge .
  • Hydroxylamine Reactivity :

    • Compared to O-(THP)hydroxylamine, which is used transiently in protected form, this compound’s substituents are permanent, influencing its stability and reactivity in condensation reactions .

Physicochemical Properties

  • Lipophilicity : The bromo and methoxy groups in this compound increase logP (~2 estimated) compared to O-(THP)hydroxylamine (logP ~0.5), suggesting better membrane penetration but lower water solubility.
  • Molecular Weight : The target compound’s higher molecular weight (~247 g/mol) versus PFBHA (~271 g/mol) reflects differences in substituent bulk, impacting diffusion rates in biological systems.

Biological Activity

O-(2-Bromo-5-methoxybenzyl)hydroxylamine is a compound that has garnered attention due to its unique structural features and potential biological activities. This article synthesizes available information regarding its biological activity, synthesis, and potential applications, while highlighting relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to a 2-bromo-5-methoxybenzyl moiety. Its molecular formula is C9H10BrN1O2C_9H_{10}BrN_1O_2, with a molecular weight of approximately 232.07 g/mol. The compound exhibits notable physical properties, including a density of 1.487 g/cm³ and a boiling point of 335.2°C at standard atmospheric pressure.

Biological Activity Overview

While the specific biological activities of this compound have not been extensively documented, compounds containing hydroxylamine groups are often investigated for their potential as enzyme inhibitors and in medicinal chemistry. Hydroxylamines are known for their antioxidant properties and ability to interact with various biological targets, which may influence biochemical pathways and cellular functions.

The biological activity of this compound can be attributed to its nucleophilic behavior, allowing it to engage with electrophilic centers in proteins and nucleic acids. This interaction may lead to modulation of enzyme activities or inhibition of specific pathways, which could have therapeutic implications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction is generally conducted under aqueous conditions at elevated temperatures to facilitate conversion. Alternative methods may include using continuous flow reactors for improved yield and safety during industrial production.

Comparative Analysis with Similar Compounds

To better understand the potential applications of this compound, it is useful to compare it with other related hydroxylamines:

Compound NameBiological ActivityNotable Findings
Hydroxylamine-based EGFR InhibitorAnticancerIC50 = 7.2 nM against NCI-H3255 cell line
2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazideAnalgesicPromising analgesic activity observed in vitro
Hydroxylamine DerivativesAntioxidantExhibited protective effects against oxidative stress

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